molecular formula C9H3F5O3 B13680102 2-Oxo-3-(perfluorophenyl)propanoic acid

2-Oxo-3-(perfluorophenyl)propanoic acid

Cat. No.: B13680102
M. Wt: 254.11 g/mol
InChI Key: YFMSUXNNPKRUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-3-(perfluorophenyl)propanoic acid is a unique organic compound characterized by the presence of a perfluorophenyl group attached to a propanoic acid backbone. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(perfluorophenyl)propanoic acid typically involves the introduction of a perfluorophenyl group to a propanoic acid derivative. One common method is the reaction of perfluorobenzene with a suitable propanoic acid precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(perfluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The perfluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Oxo-3-(perfluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxo-3-(perfluorophenyl)propanoic acid involves its interaction with specific molecular targets. The perfluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-3-(4-phenylphenyl)propanoic acid: Similar structure but with a phenyl group instead of a perfluorophenyl group.

    2-Oxo-3-(5-oxofuran-2-ylidene)propanoic acid: Contains a furan ring instead of a perfluorophenyl group.

Uniqueness

2-Oxo-3-(perfluorophenyl)propanoic acid is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H3F5O3

Molecular Weight

254.11 g/mol

IUPAC Name

2-oxo-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid

InChI

InChI=1S/C9H3F5O3/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h1H2,(H,16,17)

InChI Key

YFMSUXNNPKRUDJ-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.